N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide
Description
N-[(1-Ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide (hereafter referred to by its full IUPAC name) is a synthetic small molecule featuring a 2-methylfuran-3-carboxamide core linked to a 1-ethylpiperidin-4-ylideneamino group. The compound has a molecular weight of 639 g/mol, as evidenced by its synthesis in Example 32 of a 2019 patent (MS (M+1): 639) . The ethyl substituent on the piperidinylidene moiety balances lipophilicity and steric effects, which may optimize receptor binding and metabolic stability compared to analogs with bulkier or smaller substituents .
Properties
CAS No. |
560073-35-0 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H19N3O2/c1-3-16-7-4-11(5-8-16)14-15-13(17)12-6-9-18-10(12)2/h6,9H,3-5,7-8H2,1-2H3,(H,15,17) |
InChI Key |
LHGQYPSTUMZUMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=NNC(=O)C2=C(OC=C2)C)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide typically involves the reaction of 1-ethylpiperidine with 2-methylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxamide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidinylidene Group
The ethyl group in the target compound distinguishes it from analogs with alternative substituents:
- Benzyl substitution : Compounds like 2-(1-benzylpiperidin-4-ylidene)acetamide exhibit higher lipophilicity (logP) due to the aromatic ring, which may improve membrane permeability but reduce aqueous solubility .
- 2-Methoxyethyl substitution : This polar group could enhance solubility but introduce steric clashes in hydrophobic binding sites .
Table 1: Impact of Piperidinylidene Substituents on Physicochemical Properties
| Substituent | Molecular Weight (g/mol) | logP (Predicted) | Metabolic Stability |
|---|---|---|---|
| Ethyl (Target) | 639 | ~3.2 | Moderate |
| Methyl | 625 | ~2.8 | Lower |
| Benzyl | 701 | ~4.1 | Higher |
| 2-Methoxyethyl | 669 | ~2.5 | Moderate |
Core Carboxamide Variations
N-(2-Hydroxybenzoyl)-2-methylfuran-3-carboxamide (1aa)
This compound () shares the 2-methylfuran-3-carboxamide core but replaces the piperidinylidene group with a hydroxybenzoyl moiety. Key differences include:
- Molecular weight : 246 g/mol vs. 639 g/mol in the target compound.
- Polarity : The hydroxy group in 1aa increases polarity (HPLC purity: 98.7%), favoring solubility but limiting blood-brain barrier penetration .
Thiazolidinone Derivatives (NAT-1 and NAT-2)
NAT-1 and NAT-2 () feature thiazolidinone and nicotinamide groups instead of furan-carboxamide. These compounds likely target oxidative stress pathways (e.g., PARP or NAD+ metabolism), diverging from the kinase inhibition suggested for the target compound .
Computational and Structural Insights
- Docking studies : AutoDock Vina () could predict binding modes of the target compound compared to analogs. The ethyl group may occupy hydrophobic pockets in kinase ATP-binding sites, while the furan oxygen could form hydrogen bonds .
- Crystallography : SHELXL/SHELXT (–5) might resolve conformational differences between substituents, such as the planarity of the piperidinylidene ring in ethyl vs. benzyl analogs .
Research Findings and Implications
- Preferred substituents : Ethyl is optimal for balancing activity and stability in the patent series .
- Molecular weight trade-offs : The target compound’s higher molecular weight (639 g/mol) may limit oral bioavailability compared to smaller analogs like 1aa (246 g/mol) but enhance target specificity for large kinases .
- Synthetic challenges : The ethyl-substituted piperidinylidene group requires precise purification (e.g., preparative HPLC), as seen in 1aa’s synthesis (83% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

